molecular formula C14H9BrFNO5 B1469352 Methyl 5-(4-bromo-3-fluorophenoxy)-2-nitrobenzoate CAS No. 1192319-50-8

Methyl 5-(4-bromo-3-fluorophenoxy)-2-nitrobenzoate

Cat. No.: B1469352
CAS No.: 1192319-50-8
M. Wt: 370.13 g/mol
InChI Key: PEVULVYNHUHKKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-(4-bromo-3-fluorophenoxy)-2-nitrobenzoate is an organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields of scientific research and industry. This compound is characterized by the presence of bromine, fluorine, and nitro functional groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(4-bromo-3-fluorophenoxy)-2-nitrobenzoate typically involves a multi-step process. One common method includes the nitration of methyl 5-(4-bromo-3-fluorophenoxy)benzoate, followed by esterification. The reaction conditions often require the use of strong acids, such as sulfuric acid, and controlled temperatures to ensure the selective introduction of the nitro group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and esterification processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate purification steps, such as recrystallization or chromatography, to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(4-bromo-3-fluorophenoxy)-2-nitrobenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

    Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions, such as using hydrogen gas and a metal catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the phenoxy group, to form quinone derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

    Reduction Reactions: Typical reagents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation.

Major Products Formed

    Substitution Reactions: Derivatives with different substituents replacing the bromine or fluorine atoms.

    Reduction Reactions: Amino derivatives of the original compound.

    Oxidation Reactions: Quinone derivatives and other oxidized products.

Scientific Research Applications

Methyl 5-(4-bromo-3-fluorophenoxy)-2-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 5-(4-bromo-3-fluorophenoxy)-2-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine and fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
  • 2-Amino-5-(4-bromo-3-fluorophenoxy)-benzoic acid methyl ester

Uniqueness

Methyl 5-(4-bromo-3-fluorophenoxy)-2-nitrobenzoate is unique due to the combination of bromine, fluorine, and nitro groups in its structure. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications. The presence of these functional groups allows for diverse chemical modifications and the exploration of new derivatives with potentially enhanced properties.

Properties

IUPAC Name

methyl 5-(4-bromo-3-fluorophenoxy)-2-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrFNO5/c1-21-14(18)10-6-8(3-5-13(10)17(19)20)22-9-2-4-11(15)12(16)7-9/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEVULVYNHUHKKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)OC2=CC(=C(C=C2)Br)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrFNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5-(4-bromo-3-fluorophenoxy)-2-nitrobenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 5-(4-bromo-3-fluorophenoxy)-2-nitrobenzoate
Reactant of Route 3
Reactant of Route 3
Methyl 5-(4-bromo-3-fluorophenoxy)-2-nitrobenzoate
Reactant of Route 4
Reactant of Route 4
Methyl 5-(4-bromo-3-fluorophenoxy)-2-nitrobenzoate
Reactant of Route 5
Reactant of Route 5
Methyl 5-(4-bromo-3-fluorophenoxy)-2-nitrobenzoate
Reactant of Route 6
Reactant of Route 6
Methyl 5-(4-bromo-3-fluorophenoxy)-2-nitrobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.